4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine
Overview
Description
4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine is an organic compound with the molecular formula C56H53N3. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other electroluminescent devices . It is characterized by its light yellow to green powder or crystal appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine typically involves the reaction of 4-bromo-N,N-bis(3,5-dimethylphenyl)aniline with 4-phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine is widely used in scientific research, particularly in the fields of:
Chemistry: As a hole-transport material in organic electronics.
Biology: In studies involving organic semiconductors.
Industry: Used in the production of OLEDs and other electroluminescent devices
Mechanism of Action
The compound functions primarily as a hole-transport material in electronic devices. It facilitates the movement of positive charge carriers (holes) through the organic layer, enhancing the efficiency of devices like OLEDs. The molecular structure allows for efficient charge transfer and stability under operational conditions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another hole-transport material used in OLEDs.
N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine: Known for its high thermal stability and efficiency in electronic devices.
Uniqueness
4,4’-Bis[di(3,5-xylyl)amino]-4’'-phenyltriphenylamine stands out due to its unique combination of high thermal stability, efficient charge transport properties, and ease of synthesis. These characteristics make it a preferred choice for various applications in organic electronics .
Properties
IUPAC Name |
4-N,4-N-bis(3,5-dimethylphenyl)-1-N-[4-(N-(3,5-dimethylphenyl)-3,5-dimethylanilino)phenyl]-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H53N3/c1-38-26-39(2)31-53(30-38)58(54-32-40(3)27-41(4)33-54)51-22-18-49(19-23-51)57(48-16-14-47(15-17-48)46-12-10-9-11-13-46)50-20-24-52(25-21-50)59(55-34-42(5)28-43(6)35-55)56-36-44(7)29-45(8)37-56/h9-37H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQVAAGYDLYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H53N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629235 | |
Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~1~-{4-[bis(3,5-dimethylphenyl)amino]phenyl}-N~4~,N~4~-bis(3,5-dimethylphenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249609-49-2 | |
Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~1~-{4-[bis(3,5-dimethylphenyl)amino]phenyl}-N~4~,N~4~-bis(3,5-dimethylphenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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